Cas no 1263377-38-3 (2-Bromo-4-ethylbenzenesulfonyl chloride)
2-Bromo-4-ethylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-ethylbenzenesulfonyl chloride
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- MDL: MFCD18089314
- Inchi: 1S/C8H8BrClO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h3-5H,2H2,1H3
- InChI Key: XUPGQGDZDOJARV-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=C(CC)C=C1Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
2-Bromo-4-ethylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 061619-5g |
2-Bromo-4-ethylbenzenesulfonyl chloride |
1263377-38-3 | 5g |
$1566.00 | 2023-09-16 |
2-Bromo-4-ethylbenzenesulfonyl chloride Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-Bromo-4-ethylbenzenesulfonyl chloride
Introduction to 2-Bromo-4-Ethylbenzenesulfonyl Chloride (CAS No. 1263377-38-3)
2-Bromo-4-Ethylbenzenesulfonyl Chloride, also known by its CAS registry number CAS No. 1263377-38-3, is a versatile organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a bromine atom, an ethyl group, and a sulfonyl chloride functional group attached to a benzene ring. The combination of these functional groups makes it highly reactive and valuable in various chemical reactions.
The synthesis of 2-Bromo-4-Ethylbenzenesulfonyl Chloride typically involves multi-step processes, often starting from benzene derivatives. The introduction of the sulfonyl chloride group is a critical step, as it enhances the reactivity of the molecule, making it suitable for nucleophilic substitutions and other transformations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.
In terms of applications, 2-Bromo-4-Ethylbenzenesulfonyl Chloride has found extensive use in the pharmaceutical industry as an intermediate in drug discovery and development. Its ability to participate in various coupling reactions makes it an invaluable tool for constructing complex molecular frameworks. For instance, it is frequently employed in the synthesis of bioactive compounds, where precise control over regioselectivity and stereochemistry is crucial.
Beyond pharmaceuticals, this compound has also shown promise in materials science. The incorporation of 2-Bromo-4-Ethylbenzenesulfonyl Chloride into polymer systems has led to the development of advanced materials with enhanced mechanical and thermal properties. Researchers have explored its use as a building block for constructing functional polymers, which find applications in electronics, optics, and biomedical devices.
Recent studies have highlighted the potential of 2-Bromo-4-Ethylbenzenesulfonyl Chloride in click chemistry and other modern synthetic methodologies. Its reactivity under mild conditions has made it a preferred choice for researchers aiming to streamline synthetic routes. Moreover, its compatibility with various functional groups allows for the creation of diverse chemical libraries, accelerating drug discovery efforts.
The environmental impact of using CAS No. 1263377-38-3 has also been a topic of interest among scientists. Efforts are being made to develop greener synthesis pathways and recycling methods to minimize waste and reduce the carbon footprint associated with its production and use.
In conclusion, 2-Bromo-4-Ethylbenzenesulfonyl Chloride, with its unique structure and versatile reactivity, continues to play a pivotal role in advancing chemical research and industrial applications. As new discoveries emerge, this compound is expected to contribute even more significantly to the development of innovative materials and therapeutic agents.
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